molecular formula C13H14N4O2S B2382070 (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034296-89-2

(2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2382070
CAS No.: 2034296-89-2
M. Wt: 290.34
InChI Key: GHGNHXVDCSZSHH-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a thiazole ring, a pyrimidine ring, and a pyrrolidine ring. These structural motifs are often found in bioactive molecules, making this compound potentially significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed via condensation reactions involving appropriate amines and carbonyl compounds.

    Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the thiazole, pyrimidine, and pyrrolidine moieties under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

Medicine

Industry

Could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone: Unique due to its specific combination of thiazole, pyrimidine, and pyrrolidine rings.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings, often used in antiviral and anticancer drugs.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings, commonly found in natural products and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific structural combination, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9-16-11(7-20-9)13(18)17-5-3-10(6-17)19-12-2-4-14-8-15-12/h2,4,7-8,10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGNHXVDCSZSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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